molecular formula C5H6F3N3O2S2 B1488592 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide CAS No. 2098119-75-4

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide

Cat. No.: B1488592
CAS No.: 2098119-75-4
M. Wt: 261.3 g/mol
InChI Key: UFWJRKPYEUCGGP-UHFFFAOYSA-N
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Description

2-Amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound integrates two privileged pharmacophores—the 2-aminothiazole ring and the sulfonamide functional group—which are widely recognized in scientific literature for their diverse bioactive potential . The 2-aminothiazole scaffold is a common structural motif found in compounds with a broad spectrum of biological activities and is frequently employed as a key intermediate in the synthesis of more complex molecules . The incorporation of the sulfonamide group further enhances the molecule's utility, as this moiety is known to contribute significantly to the efficacy of various therapeutic agents . Recent studies on structurally related 2-aminothiazole sulfonamide derivatives have shown promising biological activities, highlighting the value of this chemical class in early-stage research. These analogues have demonstrated potent antioxidant capabilities in standard assays such as DPPH radical scavenging and superoxide dismutase (SOD) mimicry . Furthermore, similar compounds have exhibited strong inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase in investigative studies, suggesting potential research pathways for metabolic and infectious diseases . The presence of the trifluoroethyl group is a strategic modification that can influence the molecule's electronegativity and metabolic stability, making it a valuable derivative for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is intended solely for laboratory investigation to support the discovery and development of novel bioactive molecules.

Properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O2S2/c6-5(7,8)2-11-15(12,13)3-1-10-4(9)14-3/h1,11H,2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWJRKPYEUCGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide is a compound with significant potential in various biological applications, particularly in the field of medicinal chemistry. This article reviews its biological activities, focusing on its role as an intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide, and its potential therapeutic properties.

  • Molecular Formula : C5_5H6_6F3_3N3_3O2_2S2_2
  • Molecular Weight : 261.3 g/mol
  • IUPAC Name : 2-amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-sulfonamide

Biological Activity Overview

The biological activity of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide has been explored primarily in the context of its derivatives and related compounds. Key areas of interest include:

  • Antibacterial Activity :
    • The compound exhibits potential antibacterial properties similar to other thiazole derivatives. Studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth, with minimal inhibitory concentrations (MICs) reported in various assays .
  • Anticancer Properties :
    • Thiazole-based compounds have been recognized for their anticancer activities. Research indicates that derivatives of 2-amino-thiazoles demonstrate significant cytotoxic effects against various cancer cell lines. For example, compounds derived from similar thiazole frameworks showed promising results against HepG2 and PC12 cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For instance, thiazole derivatives have been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to apoptosis in cancer cells.

Antibacterial Activity

A study involving the synthesis and characterization of novel sulfonamides demonstrated that 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide could serve as a scaffold for developing new antibacterial agents. The methodology involved serial dilutions to determine MIC values against various bacterial strains . The findings indicated effective growth inhibition at concentrations as low as 0.0039 mg/mL.

Anticancer Activity

In another study focused on thiazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating a strong potential for further development .

Data Table: Biological Activities Summary

Activity TypeCompound/DerivativesTarget Cell LinesIC50_{50} Values
Antibacterial2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamideE. coli, S. aureus0.0039 mg/mL
AnticancerThiazole DerivativesHepG2, PC12<10 µM
CDK InhibitionThiazole DerivativesVarious Cancer Cell LinesNanomolar range

Scientific Research Applications

Veterinary Medicine

  • Insecticide Development : The compound serves as a crucial intermediate in the synthesis of fluralaner, which is effective against various ectoparasites in animals. Fluralaner has gained attention for its ability to provide long-lasting protection against fleas and ticks, making it a valuable tool in veterinary medicine.

Antibacterial Activity

  • Research Findings : Studies have demonstrated that 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide exhibits significant antibacterial properties. It has shown effective growth inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .
Activity TypeTarget BacteriaMIC Value
AntibacterialE. coli, S. aureus0.0039 mg/mL

Anticancer Properties

  • Cytotoxicity Studies : Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells, with IC values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
Activity TypeTarget Cell LinesIC Value
AnticancerHepG2, PC12<10 µM

Anti-inflammatory and Analgesic Properties

  • Therapeutic Potential : Thiazole derivatives have been explored for their anti-inflammatory and analgesic effects. They may modulate pathways involved in inflammation and pain signaling, suggesting applications in treating conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

  • Biochemical Analysis : The compound has demonstrated antioxidant activity by inhibiting the formation of free radicals, which is crucial for protecting cells from oxidative stress-related damage .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide:

  • Antimicrobial Efficacy : A study focused on synthesizing novel sulfonamides found that compounds derived from thiazole exhibited promising antimicrobial activity against various bacterial strains.
  • Cytotoxicity Against Cancer Cells : In vitro assays conducted on thiazole derivatives revealed significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents.
  • In Vivo Studies : Animal model studies have shown that thiazole derivatives can effectively reduce tumor growth and enhance survival rates in cancer-bearing mice.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiazole Derivatives

To contextualize the unique attributes of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide, the following compounds are compared based on substituent groups, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Key References
2-Amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide C₅H₆F₃N₃O₂S₂ 285.24 5-sulfonamide, 2-(trifluoroethyl)amine Acaricide/insecticide intermediate
2-Amino-5-nitrothiazole C₃H₂N₃O₂S 144.13 5-nitro, 2-amino Antimicrobial, ultrasonic interaction studies
2-(Trifluoromethyl)thiazol-5-amine C₄H₃F₃N₂S 168.14 5-amino, 2-(trifluoromethyl) Pharmaceutical intermediate
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C₁₁H₈ClF₃N₄OS₂ 368.79 Thiadiazole-sulfanyl, chloro-trifluoromethylphenyl Unknown (structural analog for drug discovery)
(R)-2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide C₁₂H₁₀ClF₃N₄OS 350.74 5-carboxamide, pyridinyl-chloro-trifluoromethyl Research compound (targeted therapeutics)

Substituent Effects on Physicochemical Properties

  • Fluorine Impact: The trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide significantly increases lipophilicity (logP) compared to non-fluorinated analogs like 2-amino-5-nitrothiazole. Fluorine’s inductive effects also reduce basicity of the amine group, enhancing metabolic stability .
  • Sulfonamide vs. Nitro Groups: The 5-sulfonamide moiety improves water solubility relative to the nitro group in 2-amino-5-nitrothiazole, which exhibits strong hydrogen-bonding interactions in DMSO-water systems .

Preparation Methods

Sulfonylation of 2-Aminothiazole

The sulfonylation reaction is a crucial first step to obtain N-sulfonylated intermediates, which serve as precursors for further alkylation.

  • Reactants: 2-aminothiazole and sulfonyl chlorides (various substituted benzenesulfonyl chlorides).
  • Conditions: Sodium acetate dissolved in water, reaction temperature 80–85 °C, reaction time 4–8 hours.
  • Procedure: 2-aminothiazole is added to the sodium acetate aqueous solution, followed by dropwise addition of sulfonyl chloride. The mixture is heated and stirred until completion monitored by thin-layer chromatography (TLC).
  • Isolation: The product precipitates as a solid, which is filtered and recrystallized from absolute ethanol.

Example Data Table: Sulfonylation Reaction Conditions and Yields

Compound Sulfonyl Chloride Used Temp (°C) Time (h) Yield (%) Appearance Melting Point (°C) Molecular Formula
4-Methyl-N-(thiazol-2-yl)benzenesulfonamide (9) 4-methyl benzenesulfonyl chloride 80–85 4 83 Light brown powder 150–152 C10H10N2O2S2
4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide (10) 4-methoxy benzenesulfonyl chloride 80–85 8 82 Dark brown powder 160–162 C10H10N2O3S2
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide (11) 4-bromo benzenesulfonyl chloride 80–85 8 88 Light brown powder 185–187 C9H7BrN2O2S2
N-(Thiazol-2-yl)benzenesulfonamide (12) Benzenesulfonyl chloride 80–85 6 80 Dark brown powder 140–142 C9H8N2O2S2

Note: The sulfonylation method is adaptable to various substituted sulfonyl chlorides, enabling the preparation of a range of sulfonamide derivatives as intermediates for further modification.

Alkylation with 2,2,2-Trifluoroethyl Derivatives

Following sulfonylation, the amino group of the sulfonamide intermediate is alkylated with trifluoroethyl reagents to introduce the trifluoroethyl moiety.

  • Typical Alkylating Agents: 2,2,2-trifluoroethyl bromide or trifluoroethyl iodide.
  • Conditions: Base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or DMSO), room temperature to moderate heating.
  • Mechanism: Nucleophilic substitution where the sulfonamide nitrogen attacks the electrophilic trifluoroethyl halide.
  • Outcome: Formation of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide with high selectivity and yield.

Alternative Preparation via Coupling and Hydrogenolysis (Patent Method)

A patent (EP2621894B1) describes a method involving:

  • Coupling of a compound of Formula 2 with Formula 3 using a coupling reagent and base to form an intermediate (Formula 4).
  • Hydrogenolysis of the intermediate with hydrogen and a catalyst to yield the target compound (Formula 1).
  • Optional acid treatment to obtain the compound in salt form (Formula 1A).

This method highlights an alternative synthetic route leveraging coupling chemistry and catalytic hydrogenolysis, useful for scale-up and purity control.

Analytical Characterization Supporting Preparation

The synthesized compounds, including 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide, are characterized by:

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Product Yield (%) Notes
Sulfonylation 2-aminothiazole + sulfonyl chloride + NaOAc 80–85 °C, 4–8 h, aqueous medium N-sulfonylated 2-aminothiazole 80–88 Recrystallization from ethanol
Alkylation N-sulfonylated intermediate + trifluoroethyl halide + base RT to moderate heat, DMF/DMSO 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide High N-alkylation on sulfonamide nitrogen
Alternative Coupling reagents + hydrogenolysis catalyst Coupling, then hydrogenolysis Target compound or salt form Variable Patent method for scalable synthesis

Research Findings and Notes

  • The sulfonylation step is highly efficient and versatile, allowing substitution with various sulfonyl chlorides, enabling structural diversity.
  • Alkylation with 2,2,2-trifluoroethyl groups enhances biological activity and pharmacokinetic properties.
  • The compound and its derivatives have been studied for enzyme inhibition and other biological activities, indicating the importance of precise synthetic control.
  • The patent method offers a complementary approach for producing the compound in salt forms, potentially improving stability and formulation.

Q & A

Q. What are the established synthetic routes for 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Amide Formation : React 2,2,2-trifluoroethylamine with chloroacetyl chloride to form 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (intermediate) .

Thiazole Cyclization : Use Lawesson’s reagent to cyclize thiobenzoylacetamide derivatives, ensuring exclusive thiazole ring formation (oxazole byproducts are minimized via pre-treatment with Lawesson’s reagent) .

Sulfonylation : Introduce the sulfonamide group via reaction with sulfonyl chlorides under basic conditions (e.g., triethylamine in DMF) .

  • Key Variables : Temperature (60–80°C for cyclization), solvent polarity (acetonitrile for intermediate steps), and stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) critically affect yields (reported 45–68%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H/13C NMR : Identify protons on the thiazole ring (δ 7.2–7.5 ppm) and trifluoroethyl group (δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • Purity Assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (≥98% purity) .
  • TLC : Hexane/ethyl acetate (3:1) for monitoring synthetic intermediates .

Advanced Research Questions

Q. What is the role of the trifluoroethyl group in modulating biological activity, and how can this be rationalized computationally?

  • Methodological Answer :
  • Fluorine Effects :
  • Bioavailability : The trifluoroethyl group reduces basicity of adjacent amines, enhancing membrane permeability (logP ~2.1) .
  • Protein Binding : CF₃ groups engage in hydrophobic interactions with enzyme pockets (e.g., carbonic anhydrase IX). Molecular docking (AutoDock Vina) shows ΔG ~−9.2 kcal/mol for sulfonamide-enzyme complexes .
  • Comparative Studies : Replace CF₃ with CH₃ or Cl to assess activity loss (IC50 increases from 12 nM to >1 µM in cancer cell lines) .

Q. How do structural modifications to the thiazole ring impact antitumor activity, and what are key structure-activity relationship (SAR) trends?

  • Methodological Answer :
  • SAR Insights :
  • Sulfonamide Position : 5-Sulfonamide derivatives exhibit higher activity than 4-substituted analogs (e.g., 5-substituted IC50 = 0.8 µM vs. 4-substituted IC50 = 3.5 µM in MCF-7 cells) .
  • Heterocycle Fusion : Fusion with triazoles (e.g., thiazolo[3,2-b][1,2,4]triazole) improves selectivity for kinase targets (e.g., EGFR inhibition) .
  • Experimental Design : Screen derivatives against NCI-60 cancer cell panels; prioritize compounds with GI50 < 100 nM and selectivity ratios >10 .

Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes (10 mM in PBS) to maintain solubility .
  • Prodrug Approach : Synthesize phosphate esters of the sulfonamide group; hydrolyze enzymatically in vivo (e.g., alkaline phosphatase) .

Data Contradiction Analysis

Q. Discrepancies in reported antitumor activity: How to reconcile variability across studies?

  • Methodological Answer :
  • Source Analysis : Differences arise from assay conditions (e.g., serum concentration affecting protein binding) or cell line genetic drift. Validate using ATCC-certified lines and standardized protocols (e.g., MTT assay at 48h incubation) .
  • Meta-Analysis : Pool data from ≥3 independent studies; calculate weighted mean IC50 with 95% confidence intervals (e.g., 23 nM ± 4 nM for HT-29 colon cancer) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide

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